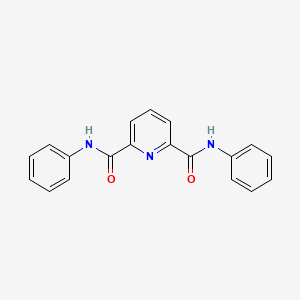
Pyridine-2,6-bis(N-phenyl)carboxamide
描述
Pyridine-2,6-bis(N-phenyl)carboxamide is a chemical compound that has been studied for its potential antimicrobial properties . It is also known as 2,6-bis(N-phenylcarbamoyl)pyridine .
Synthesis Analysis
The synthesis of Pyridine-2,6-bis(N-phenyl)carboxamide involves several steps. It starts with 2,6-pyridinedicarbonyl dichloride, which is coupled with L-alanine or 2-methyl-alanine methyl ester to produce the corresponding 2,6-bis-carboxamide pyridine methyl esters . These esters are then subjected to hydrazonolysis with hydrazine hydrate to produce the corresponding bis-hydrazides . Finally, these hydrazides are treated with appropriate aromatic or heterocyclic aldehydes to produce the final product .Molecular Structure Analysis
The molecular structure of Pyridine-2,6-bis(N-phenyl)carboxamide is characterized by a pyridine ring bridged by two carboxamide groups . The molecular formula is C19H15N3O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pyridine-2,6-bis(N-phenyl)carboxamide include coupling, hydrazonolysis, and treatment with aldehydes . The exact details of these reactions would require further study.Physical And Chemical Properties Analysis
Pyridine-2,6-bis(N-phenyl)carboxamide has a molecular weight of 317.341 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 399.4±27.0 °C at 760 mmHg, and a flash point of 195.3±23.7 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .科学研究应用
Organogold Chemistry Ligand
2-N,6-N-diphenylpyridine-2,6-dicarboxamide serves as a tridentate [C?N?C] dianionic ligand in organogold(III) chemistry. This application is significant because it involves the formation of complexes that can be used in various chemical transformations .
Reducing Agent
The compound can add an electron from alkali metals in THF to give a radical anion, which acts as a powerful reducing agent. This property is useful in synthetic chemistry for the reduction of various substrates .
Catalysis
Amides derived from pyridine-2,6-dicarboxylic acid, like 2-N,6-N-diphenylpyridine-2,6-dicarboxamide, are of interest for potential applications in catalysis. They can facilitate chemical reactions by acting as catalysts or part of catalyst systems .
Coordination Chemistry
These compounds are also explored for their role in coordination chemistry where they can bind to metals and form coordination complexes with potential applications in material science and catalysis .
Molecular Devices
The structural features of 2-N,6-N-diphenylpyridine-2,6-dicarboxamide make it a candidate for use in molecular devices. Its ability to form stable structures can be harnessed in the design of molecular electronics .
Immunomodulation
Compounds like 2-N,6-N-diphenylpyridine-2,6-dicarboxamide have been disclosed for use as immunomodulators. They can modulate the immune system and are useful in treating diseases or disorders such as cancer or infections .
Antimicrobial Activity
Newly synthesized compounds derived from pyridine-2,6-bis-carboxamide have been screened for their bactericidal and fungicidal activities. This suggests potential applications in developing new antimicrobial agents .
Pharmaceutical Compositions
Due to its biological activity, 2-N,6-N-diphenylpyridine-2,6-dicarboxamide may be included in pharmaceutical compositions for therapeutic purposes .
作用机制
Target of Action
Compounds based on a pyridine-2,6-dicarboxamide fragment have been noted for their roles in coordination chemistry, stabilization of reactive species, and synthetic modeling of some metalloenzyme active sites .
Mode of Action
It’s known that pyridine-2,6-dicarboxamide-based compounds play significant roles in coordination chemistry, potentially interacting with their targets to stabilize reactive species and model the active sites of certain metalloenzymes .
Biochemical Pathways
Compounds with a similar structure have been associated with catalytic organic transformations .
Pharmacokinetics
The compound has a predicted density of 1.320±0.06 g/cm3 .
Result of Action
Compounds with a similar structure have been associated with sensing and recognition applications .
Action Environment
The compound has a predicted melting point of 278 °c and a predicted boiling point of 3994±270 °C .
属性
IUPAC Name |
2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(20-14-8-3-1-4-9-14)16-12-7-13-17(22-16)19(24)21-15-10-5-2-6-11-15/h1-13H,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCFKNITTXYNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330032 | |
| Record name | 2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |
CAS RN |
61414-14-0 | |
| Record name | 2-N,6-N-diphenylpyridine-2,6-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



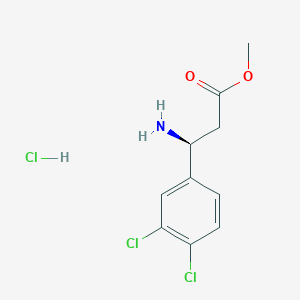
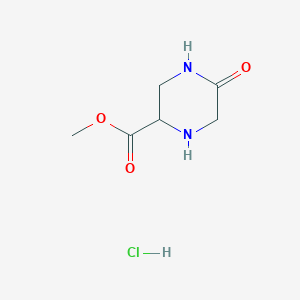



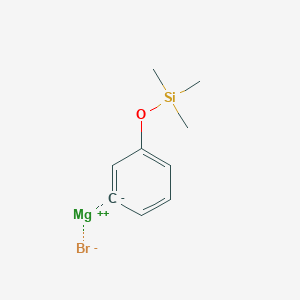
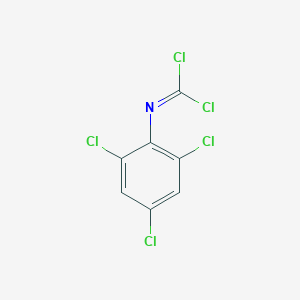
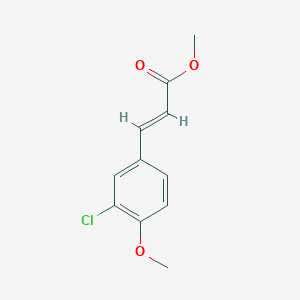

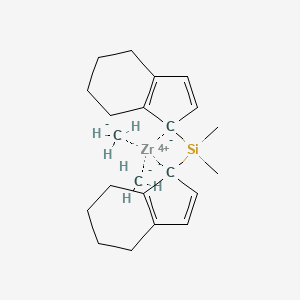

![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)

